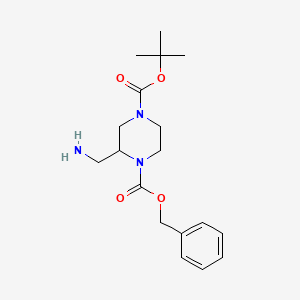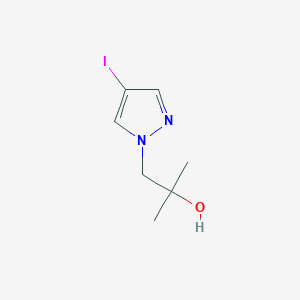
1-(4-碘-1H-吡唑-1-基)-2-甲基丙-2-醇
描述
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a pyrazole ring substituted with an iodine atom at the fourth position and a hydroxyl group attached to a tertiary carbon
科学研究应用
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Compounds containing the imidazole moiety, which is similar to the pyrazole moiety in the given compound, are known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to exhibit strong interactions with their target proteins .
Biochemical Pathways
It’s known that compounds with similar structures can affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
A compound with a similar structure was found to exhibit favorable agreement with drug likeness and adme properties .
Result of Action
Compounds with similar structures have been observed to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the iodination of a pyrazole precursor followed by the introduction of the hydroxyl group. One common method includes:
Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and ammonium hydroxide to yield 4-iodopyrazole.
Formation of the Hydroxyl Group: The iodinated pyrazole is then reacted with a suitable alkylating agent to introduce the hydroxyl group at the tertiary carbon position.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the pyrazole ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Products include azido or cyano derivatives of the original compound.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include deiodinated pyrazole derivatives.
相似化合物的比较
4-Iodopyrazole: A precursor in the synthesis of 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.
1-(4-Bromopyrazol-1-yl)-2-methylpropan-2-ol: A similar compound with a bromine atom instead of iodine.
1-(4-Chloropyrazol-1-yl)-2-methylpropan-2-ol: A similar compound with a chlorine atom instead of iodine.
Uniqueness: 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability contribute to different binding affinities and reaction pathways.
属性
IUPAC Name |
1-(4-iodopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQONPFZPGIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



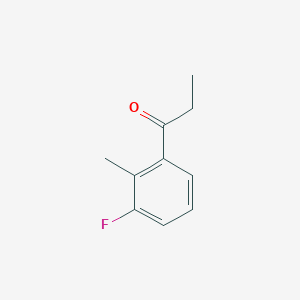

![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
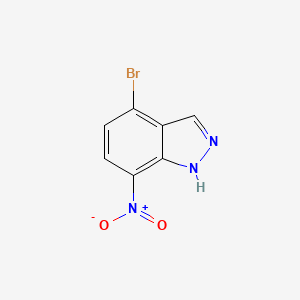
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)

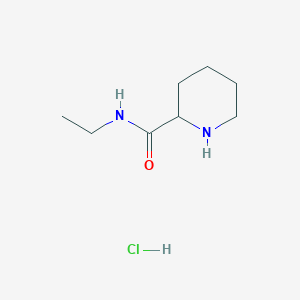
![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)
